molecular formula C14H9Br3O2 B2411621 3-Bromophenyl 2-(2,5-dibromophenyl)acetate CAS No. 1403991-82-1

3-Bromophenyl 2-(2,5-dibromophenyl)acetate

Cat. No. B2411621
CAS RN: 1403991-82-1
M. Wt: 448.936
InChI Key: WAZJNUMRNCZAIW-UHFFFAOYSA-N
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Description

“3-Bromophenyl 2-(2,5-dibromophenyl)acetate” is a chemical compound with the molecular formula C14H9Br3O2 . It is also known as "(3-BROMOPHENYL)ACETIC ACID METHYL ESTER" . This compound is often used in research and development .


Molecular Structure Analysis

The molecular weight of “this compound” is 448.93 . The compound contains 14 carbon atoms, 9 hydrogen atoms, 3 bromine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The density of “this compound” is 1.9±0.1 g/cm3 . The boiling point is 487.9±45.0 °C at 760 mmHg .

Scientific Research Applications

  • Antifungal Activities

    • Halogenated phenyl derivatives, closely related to 3-Bromophenyl 2-(2,5-dibromophenyl)acetate, have shown significant in vitro activity against potentially pathogenic yeasts and molds, especially Aspergillus spp. and fluconazole-resistant yeast isolates, including Candida glabrata and Saccharomyces cerevisiae (Buchta et al., 2004).
  • Radical Scavenging Activity

    • Nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides, which are structurally similar to this compound, have demonstrated potent scavenging activity against DPPH radicals, indicating potential natural antioxidant applications in food or pharmaceutical fields (Li et al., 2012).
  • Chemical Synthesis and Reactions

    • Studies involving bromophenyl compounds in various chemical reactions, such as nitration and bromination, highlight their potential in synthesizing a wide range of chemical derivatives for further applications (Khlebnikov & Kostikov, 1984).
  • Industrial Separation Processes

    • Bromophenyl acetate, closely related to the compound , has been successfully separated from industrial distillation residues using selective sorption into ZSM-5, indicating its potential in industrial separation processes (Smith et al., 1997).
  • Pharmacological Research

    • Derivatives of bromophenyl compounds have been explored for their potential in inhibiting dopamine beta-hydroxylase, indicating their relevance in pharmacological research and potential therapeutic applications (Colombo et al., 1984).
  • Organic Chemistry and Catalysis

    • The bromophenyl group, as part of larger molecules, has been used to study the regiochemistry of nucleophilic attacks in organic chemistry, shedding light on its usefulness in understanding and developing catalytic processes (Organ et al., 2003).
  • Antioxidant Properties

    • Bromophenols isolated from marine algae, structurally related to this compound, have been found to possess significant antioxidant activities, suggesting their potential use in combating oxidative stress-related diseases (Li et al., 2007).
  • Water Purification and Analysis

    • Techniques for the determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation have been developed, which could be relevant for environmental monitoring and water purification processes (Blythe et al., 2006).

Safety and Hazards

The compound is classified as harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation or ingestion, it is advised to seek medical attention .

properties

IUPAC Name

(3-bromophenyl) 2-(2,5-dibromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br3O2/c15-10-2-1-3-12(8-10)19-14(18)7-9-6-11(16)4-5-13(9)17/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZJNUMRNCZAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(=O)CC2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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